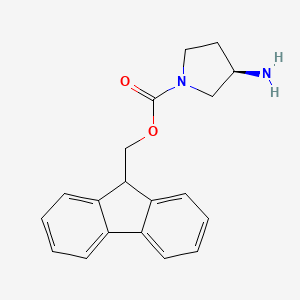
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the following steps:
Fmoc Protection: The amino group of 3-aminopyrrolidine-1-carboxylate is protected using 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as crystallization and large-scale chromatography are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Substitution: The free amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles can be used in the presence of a base to form substituted derivatives.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 3-aminopyrrolidine-1-carboxylate.
Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.
科学研究应用
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate has several applications in scientific research:
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein functions.
作用机制
The primary mechanism of action of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions, allowing for subsequent reactions to occur. This selective protection and deprotection enable the stepwise assembly of peptides.
相似化合物的比较
Similar Compounds
- 9H-fluoren-9-ylmethyl (2R,3R)-3-tert-butoxy-1-hydroxybutan-2-ylcarbamate
- 9H-fluoren-9-ylmethyl (2R,3R)-1,3-dihydroxy-2-butanylcarbamate
Uniqueness
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.
属性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m1/s1 |
InChI 键 |
BCWKNNDZLLBHEG-CYBMUJFWSA-N |
手性 SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
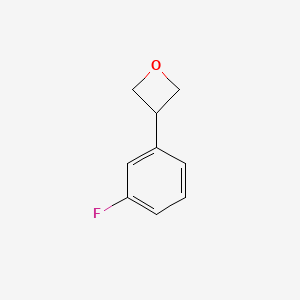
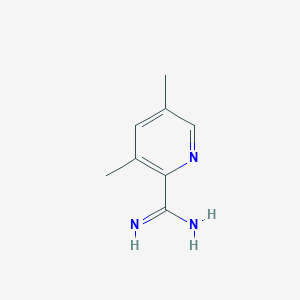
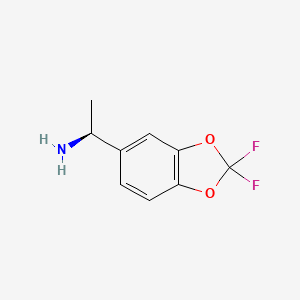
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)

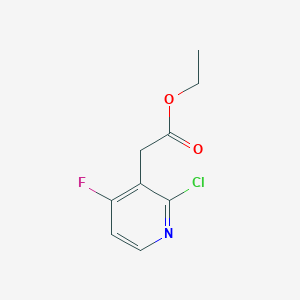

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)



